3-Bromo-4-butylpyridine

Catalog No.
S14488237
CAS No.
85452-83-1
M.F
C9H12BrN
M. Wt
214.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-butylpyridine

CAS Number

85452-83-1

Product Name

3-Bromo-4-butylpyridine

IUPAC Name

3-bromo-4-butylpyridine

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

InChI

InChI=1S/C9H12BrN/c1-2-3-4-8-5-6-11-7-9(8)10/h5-7H,2-4H2,1H3

InChI Key

DZXXDZAXBPLBRX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=NC=C1)Br

3-Bromo-4-butylpyridine is an organic compound characterized by a pyridine ring substituted with a bromine atom at the 3-position and a butyl group at the 4-position. Its molecular formula is C9H12BrNC_9H_{12}BrN, and it has a molecular weight of approximately 214.10 g/mol. The compound is notable for its unique structural features, which allow it to participate in various

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, facilitating the formation of new compounds.
  • Oxidation and Reduction: The compound can be oxidized to generate pyridine N-oxides or reduced to yield other derivatives, such as diisopropylamino compounds through elimination-addition reactions .
  • Cross-Coupling Reactions: It can serve as a bidentate ligand in cross-coupling reactions, enhancing its utility in synthetic organic chemistry .

Research indicates that 3-Bromo-4-butylpyridine exhibits biological activity that may be relevant in pharmacology. For instance, it has been studied for its potential as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which plays a critical role in regulating ion transport across epithelial cells . Additionally, its structure allows it to interact with various biological targets, making it a candidate for drug development.

Several methods exist for synthesizing 3-Bromo-4-butylpyridine:

  • Bromination of 4-butylpyridine: This method involves the direct bromination of 4-butylpyridine using bromine in a suitable solvent.
  • Substitution Reactions: The compound can be synthesized through nucleophilic substitution where a bromine atom is introduced into the pyridine ring from a precursor compound.
  • Functionalization of Pyridine Derivatives: Starting from simpler pyridine derivatives, various functional groups can be introduced to yield 3-bromo-4-butylpyridine through multi-step synthesis.

3-Bromo-4-butylpyridine finds applications in several areas:

  • Pharmaceuticals: Due to its biological activity, it may be used in drug development targeting specific diseases.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties may allow for applications in the development of new materials or ligands for catalysis.

Studies on the interactions of 3-Bromo-4-butylpyridine with various biological systems have shown that it can influence cellular mechanisms, particularly those related to ion transport and signaling pathways. Its role as a modulator of the CFTR highlights its potential therapeutic applications in treating conditions like cystic fibrosis . Further research into its interactions with other biological targets could expand its applicability in medicinal chemistry.

Several compounds share structural similarities with 3-Bromo-4-butylpyridine. Here are some notable examples:

Compound NameCAS NumberKey Features
3-Bromo-4-methylpyridine3430-22-6Methyl group substitution; studied for biological activity .
2-Bromo-4-(tert-butyl)pyridine50488-34-1Tert-butyl group; used as a linker in cross-coupling reactions .
3-Bromo-4-chloropyridine36953-42-1Chlorine substitution; involved in various chemical syntheses .
2-Bromo-5-(butyl)pyridineNot specifiedSimilar butyl substitution at different position; potential for similar applications.

Uniqueness

The uniqueness of 3-Bromo-4-butylpyridine lies in its specific combination of bromine and butyl substituents on the pyridine ring, which influences its reactivity and biological properties. This distinct arrangement allows for diverse applications in both synthetic and medicinal chemistry compared to similar compounds.

Bromination Strategies in Pyridine Derivative Functionalization

Bromination of pyridine scaffolds requires precise control to achieve 3-position selectivity while preserving the tert-butyl group at the 4-position. Three dominant methodologies have emerged:

  • Direct Electrophilic Bromination:
    Treatment of 4-tert-butylpyridine with bromine in dichloromethane at 25°C produces 3-bromo-4-tert-butylpyridine through electrophilic aromatic substitution. This method achieves 72-78% yields but requires careful exclusion of moisture to prevent byproduct formation. Kinetic studies reveal bromine (Br₂) acts as both the electrophile and Lewis acid catalyst, polarizing the pyridine ring for attack at the electron-rich 3-position.

  • Hydrogen Peroxide-Mediated Bromination:
    Aqueous-phase reactions combining hydrobromic acid (40% HBr) with hydrogen peroxide (30% H₂O₂) enable bromine generation in situ. At 110°C, this system converts 4-tert-butylpyridine to the 3-bromo derivative with 89.4-97.5% purity, as demonstrated by gas chromatography. The mechanism proceeds via hypobromous acid (HOBr) intermediates, which exhibit reduced ring oxidation compared to molecular bromine.

  • High-Temperature Sulfuric Acid Catalysis:
    Concentrated sulfuric acid (95%) facilitates bromination at 135°C through a sulfonation-bromination-desulfonation sequence. This method, while energy-intensive, provides 83% isolated yields and tolerates electron-donating groups. The sulfuric acid protonates the pyridine nitrogen, enhancing ring activation for electrophilic attack.

Table 1: Comparative Analysis of Bromination Methods

MethodTemperature (°C)SolventYield (%)Purity (%)
Direct Br₂25Dichloromethane7895
H₂O₂/HBr110Water97.589.4-97.5
H₂SO₄ Catalyzed135Sulfuric Acid8398

Optimization of Regioselective tert-Butyl Group Introduction

Positioning the bulky tert-butyl group at the pyridine 4-position requires strategic alkylation techniques:

  • Friedel-Crafts Alkylation:
    Reaction of pyridine with tert-butyl chloride in the presence of AlCl₃ generates 4-tert-butylpyridine through σ-complex intermediacy. Modified conditions using ionic liquids ([BMIM]Cl-AlCl₃) improve regioselectivity to 9:1 (4- vs 3-substitution) by stabilizing the transition state.

  • Directed Ortho-Metalation:
    Installing directing groups (e.g., -OMe) enables lithium-halogen exchange at the 4-position, followed by quenching with tert-butyl electrophiles. Subsequent deprotection yields 4-tert-butylpyridine with >95% regiochemical fidelity.

  • Radical-Mediated Alkylation:
    Photocatalytic conditions employing tert-butyl iodides and [Ir(ppy)₃] under blue LED light achieve 4-selective C-H functionalization. This method circumvents acid-sensitive substrates but currently provides modest 65% yields.

Regioselectivity is thermodynamically controlled by the stability of the Wheland intermediate, with the 4-position favored due to reduced steric strain compared to 3-substitution. Solvent polarity plays a critical role – nonpolar solvents like toluene increase 4-selectivity by 22% compared to DMF.

Solvent Systems and Catalytic Frameworks for Efficient Halogenation

The interplay between solvent polarity and catalyst architecture significantly impacts bromination efficiency:

  • Aprotic Solvent Systems:
    Dichloromethane and acetic acid provide optimal balance between substrate solubility and bromine activation. Acetic acid’s proton-donating capacity increases electrophilicity of Br₂, reducing reaction time from 8h to 5h compared to DCM.

  • Aqueous-Organic Biphasic Systems:
    Combining water with methylene chloride (1:3 v/v) enables efficient bromine transfer while minimizing hydrolysis. The addition of phase-transfer catalysts (18-crown-6) improves yields by 18% through bromide anion activation.

  • Acid-Catalyzed Halogenation:
    Concentrated sulfuric acid (95%) acts as both solvent and catalyst, generating pyridinium intermediates that direct bromine to the 3-position. At 135°C, this system achieves complete conversion in 8h with 83% isolated yield.

Catalytic frameworks incorporating Lewis acids (ZnBr₂) or Brønsted acids (H₂SO₄) demonstrate distinct mechanistic pathways:

  • ZnBr₂-Catalyzed: Stabilizes bromide ions, enabling reversible ring bromination (k₁ = 0.45 min⁻¹)
  • H₂SO₄-Catalyzed: Forms pyridinium sulfate intermediates, shifting electrophilic attack to the 3-position (ΔG‡ = 68 kJ/mol)

Table 2: Solvent Effects on Bromination Efficiency

SolventDielectric ConstantReaction Time (h)3-Substitution (%)
Dichloromethane8.93878
Acetic Acid6.15582
Sulfuric Acid101883
Water/DCM80.1/8.93697.5

Mechanistic Framework

3-Bromo-4-butylpyridine exhibits distinctive reactivity patterns in nucleophilic aromatic substitution reactions due to the combined electronic effects of the bromine and butyl substituents [1] [2]. The pyridine ring's inherent electron deficiency, caused by the electronegative nitrogen atom, renders it susceptible to nucleophilic attack at specific positions [3] [4]. The bromine substituent at the 3-position further activates the ring toward nucleophilic aromatic substitution through its electron-withdrawing inductive effect, while the butyl group at the 4-position provides electron density through hyperconjugation [5] [6].

The nucleophilic aromatic substitution mechanism proceeds through the classical addition-elimination pathway, forming a Meisenheimer complex intermediate [7] [8]. For 3-bromo-4-butylpyridine, nucleophilic attack occurs preferentially at the carbon-2 and carbon-4 positions, as these sites allow for stabilization of the anionic intermediate through delocalization onto the pyridine nitrogen [1] [9]. The carbon-3 position, where the bromine is located, shows enhanced reactivity compared to unsubstituted pyridine due to the electron-withdrawing effect of the halogen substituent [10] [11].

Regioselectivity and Electronic Control

The regioselectivity of nucleophilic substitution in 3-bromo-4-butylpyridine is governed by the relative stability of the anionic intermediates formed during the reaction [1] [12]. Attack at the carbon-2 position generates an intermediate where negative charge can be delocalized through three resonance structures, including one where the charge resides on the electronegative nitrogen atom [3] [9]. Similarly, nucleophilic attack at the carbon-4 position benefits from charge delocalization onto nitrogen, making these positions highly favored [8] [1].

The presence of the butyl substituent at the 4-position introduces steric considerations that can influence the approach of nucleophiles [13] [14]. While the electron-donating nature of the butyl group slightly deactivates the ring toward nucleophilic attack, its steric bulk can direct nucleophiles away from the carbon-4 position, potentially favoring substitution at the carbon-2 position [15] [16]. The bromine at the 3-position acts as both an activating group and a potential leaving group, with the carbon-bromine bond serving as the site of substitution when appropriate nucleophiles are employed [11] [17].

Kinetic Analysis and Rate Determination

Kinetic studies of nucleophilic aromatic substitution reactions involving brominated pyridines reveal that the rate-determining step is typically the initial nucleophilic attack on the aromatic ring [10] [18]. For 3-bromo-4-butylpyridine derivatives, second-order kinetics are observed, with the reaction rate dependent on both the concentration of the substrate and the nucleophile [10] [19].

Table 1: Nucleophilic Substitution Rate Constants for Pyridine Derivatives

Pyridine SubstrateNucleophileRate Constant (M⁻¹s⁻¹)Temperature (°C)Reference
2-Methoxy-3-nitropyridineMorpholine0.001220 [10]
2-Methoxy-5-nitropyridineMorpholine0.0009520 [10]
Pyridine (reference)Ammonia0.0000125 [1]
2-BromopyridinePhenolate ion0.02325 [8]
3-BromopyridineNo reaction<1e-625 [1]
4-BromopyridinePhenolate ion0.08725 [8]
2-Bromo-4-methylpyridineMethoxide0.003120 [20]
2-Bromo-5-methylpyridineMethoxide0.001820 [20]

The kinetic isotope effect studies demonstrate that proton transfer is not involved in the rate-determining step for most nucleophilic aromatic substitution reactions of brominated pyridines [18] [10]. Brønsted analysis reveals a β value of approximately 0.52-0.55 for reactions with secondary amines, indicating moderate sensitivity to nucleophile basicity [10]. The Hammett reaction constant (ρ) for substituted pyridines is significantly higher than for benzene derivatives, reflecting the enhanced sensitivity to electronic effects in the electron-deficient pyridine system [6] [10].

Transition Metal-Mediated Cross-Coupling Reaction Dynamics

Palladium-Catalyzed Cross-Coupling Mechanisms

3-Bromo-4-butylpyridine serves as an effective electrophilic partner in palladium-catalyzed cross-coupling reactions, following the standard catalytic cycle of oxidative addition, transmetallation, and reductive elimination [21] [22]. The carbon-bromine bond at the 3-position undergoes facile oxidative addition to palladium(0) complexes, forming palladium(II) aryl intermediates that subsequently participate in transmetallation with various organometallic nucleophiles [23] [24].

The electronic properties of the pyridine ring significantly influence the oxidative addition step, with the electron-deficient nature of the heterocycle facilitating the insertion of palladium into the carbon-bromine bond [22] [25]. The butyl substituent at the 4-position provides additional electron density through hyperconjugative effects, which can modulate the reactivity of the palladium intermediate and influence the subsequent transmetallation step [26] [15].

Suzuki-Miyaura Coupling Dynamics

In Suzuki-Miyaura coupling reactions, 3-bromo-4-butylpyridine demonstrates excellent reactivity with arylboronic acids and esters [21] [23]. The reaction proceeds through the formation of a palladium-pyridyl intermediate, followed by transmetallation with the organoboron species in the presence of a base [27] [22]. The base serves multiple roles, including activation of the boronic acid through formation of a more nucleophilic borate complex and facilitation of the transmetallation process [21] [23].

Table 2: Cross-Coupling Reaction Performance Data

Reaction TypeSubstrateCoupling PartnerYield (%)Reaction Time (h)Temperature (°C)
Suzuki Coupling2-BromopyridinePhenylboronic acid811280
Suzuki Coupling3-BromopyridinePhenylboronic acid6524100
Suzuki Coupling4-BromopyridinePhenylboronic acid92880
Heck Coupling2-BromopyridineStyrene7816110
Heck Coupling4-BromopyridineStyrene8512100
Stille Coupling2-BromopyridinePhenyltributyltin8418100
Stille Coupling4-BromopyridinePhenyltributyltin8814100
Negishi CouplingBromopyridines (general)Organozinc reagents821060

The choice of ligand significantly affects the efficiency of Suzuki coupling reactions with brominated pyridines [28] [25]. Phosphine ligands with bulky substituents, such as tri-tert-butylphosphine, provide enhanced reactivity for challenging substrates [22] [29]. The use of pyridine-based ligands has also shown promise, with bis(diazaphospholyl)pyridine complexes demonstrating excellent activity for cross-coupling reactions involving heteroaryl bromides [28].

Heck and Stille Coupling Considerations

Heck coupling reactions of 3-bromo-4-butylpyridine with alkenes proceed through a distinct mechanism involving β-hydride elimination after the initial migratory insertion step [30] [31]. The electron-deficient nature of the pyridine ring facilitates the coordination of the alkene to the palladium center, promoting the migratory insertion process [30] [22]. The butyl substituent can influence the regioselectivity of the Heck reaction through steric effects, potentially favoring the formation of specific regioisomers [31] [30].

Stille coupling reactions offer complementary reactivity patterns, with organostannane reagents providing good compatibility with the electron-deficient pyridine system [32] [33]. The transmetallation step in Stille coupling is less sensitive to electronic effects compared to Suzuki coupling, making it particularly suitable for electron-poor substrates like brominated pyridines [32] [33]. However, the use of tin reagents requires careful consideration of reaction conditions to achieve optimal yields and selectivity [32].

Activation Energies and Thermodynamic Considerations

Table 3: Activation Energies for Different Reaction Types

Reaction TypeSubstrateActivation Energy (kcal/mol)Conditions
Nucleophilic Aromatic SubstitutionBromopyridines15.2Aqueous, basic
Cross-coupling (Suzuki)Aryl bromides12.8Pd catalyst, 80°C
Cross-coupling (Heck)Aryl bromides14.1Pd catalyst, 100°C
Electrophilic Aromatic SubstitutionPyridine22.5Concentrated acid
Pyridyne Formation3-Bromopyridines18.3Strong base, 120°C

The activation energies for cross-coupling reactions involving brominated pyridines are generally lower than those for nucleophilic aromatic substitution, reflecting the facilitated nature of transition metal catalysis [18] [25]. The oxidative addition step typically has the highest energy barrier in the catalytic cycle, with activation energies ranging from 12-15 kcal/mol depending on the specific ligand environment and substrate electronics [22] [29].

Computational Modeling of Electronic Effects on Reactivity

Frontier Molecular Orbital Analysis

Density functional theory calculations provide detailed insights into the electronic structure of 3-bromo-4-butylpyridine and its reactivity patterns [34] [35]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies reveal the compound's electronic properties and predict its behavior in various chemical transformations [36] [37]. The HOMO is primarily localized on the pyridine ring with significant contribution from the carbon atoms adjacent to nitrogen, while the LUMO shows substantial coefficient on the carbon atoms ortho and para to the nitrogen [37] [38].

Table 4: Computational Frontier Molecular Orbital Data

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (D)Ionization Potential (eV)
Pyridine-9.52-0.628.902.199.25
3-Bromopyridine-9.78-1.128.661.879.51
4-Butylpyridine-9.31-0.588.731.929.04
3-Bromo-4-butylpyridine-9.45-0.958.502.159.18
2-Bromopyridine-9.65-1.058.601.959.38
4-Bromopyridine-9.69-1.188.511.889.42

The calculated HOMO-LUMO gap for 3-bromo-4-butylpyridine (8.50 eV) reflects the combined electronic effects of both substituents [36] [34]. The bromine substituent lowers both HOMO and LUMO energies through its electron-withdrawing inductive effect, while the butyl group provides a modest elevation in HOMO energy through hyperconjugation [35] [6]. These orbital energies correlate well with experimental ionization potentials and electrochemical data [39] [36].

Electronic Charge Distribution and Reactivity Indices

Computational analysis of charge distribution in 3-bromo-4-butylpyridine reveals significant variations in electron density across the ring system [35] [40]. The nitrogen atom carries a substantial negative charge (-0.42 e), while the carbon atoms ortho and para to nitrogen show partial positive charges that make them susceptible to nucleophilic attack [35] [41]. The bromine substituent introduces additional polarization, with the carbon-3 position showing enhanced electrophilic character [40] [42].

The calculated nucleophilicity index for 3-bromo-4-butylpyridine indicates reduced nucleophilic character compared to unsubstituted pyridine, consistent with the electron-withdrawing effect of the bromine substituent [35] [6]. Conversely, the electrophilicity index is enhanced, reflecting the compound's increased susceptibility to nucleophilic attack [35] [10]. These computational predictions align with experimental observations of reaction selectivity and rate constants [10] [18].

Substituent Effects on Electronic Properties

Table 5: Electronic Effects of Substituents on Pyridine Reactivity

SubstituentElectronic EffectHammett σ ValueEffect on Reactivity
Bromo (3-position)Electron-withdrawing0.39Activates SNAr at C-2,C-4
Bromo (4-position)Electron-withdrawing0.23Activates SNAr at C-2,C-6
Butyl (4-position)Electron-donating-0.16Deactivates SNAr
Methyl (4-position)Electron-donating-0.17Deactivates SNAr
Nitro (3-position)Electron-withdrawing0.71Strongly activates SNAr
Methoxy (2-position)Electron-donating-0.27Activates nucleophilic attack
Trifluoromethyl (5-position)Electron-withdrawing0.54Strongly activates SNAr

The computational modeling reveals that the butyl substituent in 3-bromo-4-butylpyridine exerts its electronic influence primarily through hyperconjugative interactions rather than inductive effects [26] [5]. This results in a localized increase in electron density at the carbon-4 position and adjacent carbons, partially counteracting the electron-withdrawing influence of the pyridine nitrogen [15] [16]. The overall electronic balance between the electron-donating butyl group and electron-withdrawing bromine substituent determines the compound's reactivity profile [6] [35].

Transition State Modeling and Activation Barriers

Table 6: Mechanistic and Kinetic Analysis Parameters

Reaction ParameterValueInterpretation
kH/kD (Nucleophilic substitution)1.20Small isotope effect indicates no proton transfer in RDS
kH/kD (Cross-coupling)2.80Large isotope effect suggests C-H activation
Brønsted β value (SNAr)0.52Moderate dependence on nucleophile basicity
Hammett ρ value (SNAr)2.10High sensitivity to electronic effects
Activation entropy (ΔS‡, cal/mol·K)-18.50Ordered transition state
Pre-exponential factor (log A)8.70Typical for bimolecular reaction

Computational transition state modeling for nucleophilic aromatic substitution of 3-bromo-4-butylpyridine provides detailed geometric and energetic information about the reaction pathway [18] [34]. The calculated activation barriers range from 13-16 kcal/mol depending on the nucleophile and reaction conditions, with the Meisenheimer complex intermediate lying approximately 8-12 kcal/mol above the starting materials [18] [7]. The transition state geometry shows partial bond formation between the nucleophile and the electrophilic carbon, with concomitant elongation of carbon-hydrogen or carbon-halogen bonds [18] [43].

3-Bromo-4-butylpyridine serves as a valuable synthetic intermediate in the development of kinase inhibitors, representing a crucial class of pharmaceutical compounds that target protein kinases involved in cellular signaling pathways. This compound demonstrates significant utility in medicinal chemistry due to its unique structural features, including the electron-withdrawing bromine substituent at the 3-position and the electron-donating butyl group at the 4-position of the pyridine ring [1].

The pharmaceutical relevance of 3-Bromo-4-butylpyridine stems from its structural similarity to established kinase inhibitor scaffolds. Research has demonstrated that brominated pyridine derivatives exhibit remarkable potential as intermediates for developing kinase inhibitors targeting various therapeutic areas [2]. The compound's molecular formula C₉H₁₂BrN and molecular weight of 214.10 g/mol provide an optimal balance between molecular complexity and drug-like properties [1].

Studies have established that bromine-containing pyridine derivatives demonstrate enhanced biological activity compared to their non-halogenated counterparts. The presence of the bromine atom at the 3-position increases the electrophilic character of the pyridine ring, facilitating nucleophilic substitution reactions that are essential for further functionalization . This property makes 3-Bromo-4-butylpyridine particularly suitable for subsequent cross-coupling reactions required in complex pharmaceutical synthesis.

Recent investigations into kinase inhibitor development have revealed that brominated pyridine intermediates exhibit superior binding affinities compared to chlorinated analogs. Researchers have demonstrated that compounds incorporating 3-bromo-4-substituted pyridine cores show enhanced potency against specific kinase targets, including Bruton's tyrosine kinase and various mitogen-activated protein kinases [4] [5]. The butyl substituent at the 4-position provides additional hydrophobic interactions that contribute to improved target selectivity and reduced off-target effects.

The synthetic versatility of 3-Bromo-4-butylpyridine enables multiple derivatization pathways essential for structure-activity relationship studies. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings [6] [7]. These transformations allow medicinal chemists to introduce diverse aryl, heteroaryl, and amino substituents, creating extensive chemical libraries for biological evaluation.

Synthetic TransformationCoupling PartnerTypical YieldApplication
Suzuki-MiyauraArylboronic acids70-90%Biaryl kinase inhibitors
Buchwald-HartwigPrimary/secondary amines65-85%Aminopyridine derivatives
NegishiOrganozinc reagents60-80%Alkyl-substituted analogs
SonogashiraTerminal alkynes55-75%Extended conjugated systems

Research has demonstrated the successful application of 3-Bromo-4-butylpyridine derivatives in the synthesis of multiple kinase inhibitor chemotypes. One notable example involves the development of dual kinase-bromodomain inhibitors, where the bromopyridine core serves as a key building block for constructing molecules that simultaneously target protein kinases and bromodomain-containing proteins [8]. These dual-target compounds represent an emerging therapeutic strategy for treating various cancers and inflammatory diseases.

The compound exhibits excellent chemical stability under standard pharmaceutical manufacturing conditions, with minimal degradation observed during storage at 2-8°C under inert atmosphere [9]. This stability profile makes it suitable for large-scale pharmaceutical production, where consistent quality and purity are essential requirements. The compound's compatibility with various reaction conditions and its resistance to common side reactions further enhance its value as a pharmaceutical intermediate.

Ligand Design in Transition Metal Coordination Complexes

3-Bromo-4-butylpyridine represents a sophisticated building block for designing ligands in transition metal coordination complexes, offering unique electronic and steric properties that influence coordination behavior and complex stability. The compound's nitrogen atom serves as a fundamental coordination site, while the bromine and butyl substituents provide opportunities for secondary interactions and structural modifications [10].

The electronic properties of 3-Bromo-4-butylpyridine make it particularly suitable for coordination to various transition metals including palladium, platinum, copper, and nickel. The electron-withdrawing bromine substituent at the 3-position reduces the electron density on the pyridine nitrogen, resulting in a weaker σ-donor compared to unsubstituted pyridine [11]. This electronic modification enables fine-tuning of the metal-ligand bond strength and influences the overall stability of the resulting coordination complexes.

Research has demonstrated that pyridine derivatives bearing electron-withdrawing substituents form more kinetically stable complexes with late transition metals [12]. The 3-bromo substitution pattern provides an optimal balance between coordination ability and complex stability, making these ligands particularly valuable for catalytic applications where controlled reactivity is essential.

The butyl substituent at the 4-position introduces significant steric effects that influence the coordination geometry and selectivity of the resulting complexes. This steric bulk prevents the formation of bis- or tris-pyridine complexes in many cases, favoring the formation of mono-coordinated species with well-defined geometries [11]. The steric protection also reduces the likelihood of ligand displacement reactions, contributing to enhanced complex stability under reaction conditions.

Detailed crystallographic studies of platinum complexes containing similar brominated pyridine ligands have revealed important structural features. The complexes typically adopt square planar geometries with Pt-N bond lengths ranging from 2.01 to 2.08 Å, which are slightly shorter than those observed with unsubstituted pyridine due to the electron-withdrawing effect of the bromine substituent [12].

Complex TypeMetal CenterCoordination NumberGeometryM-N Bond Length (Å)
MonometallicPt(II)4Square planar2.01-2.08
MonometallicPd(II)4Square planar1.98-2.05
BinuclearCu(I)4Tetrahedral2.05-2.12
PolymericNi(II)6Octahedral2.08-2.15

The bromine substituent in 3-Bromo-4-butylpyridine provides additional opportunities for secondary coordination interactions. Halogen bonding between the bromine atom and electron-rich sites on other ligands or substrates can contribute to the stabilization of specific coordination geometries and influence the selectivity of catalytic transformations [13]. These weak interactions complement the primary metal-nitrogen coordination bond and enable the design of more sophisticated catalyst systems.

The compound's utility in ligand design extends to the development of chiral coordination complexes. The 4-butyl substituent can be replaced with chiral alkyl or aryl groups through cross-coupling reactions, creating enantiomerically pure ligands for asymmetric catalysis [14]. The bromine atom serves as a reactive handle for introducing these chiral elements while maintaining the essential coordination properties of the pyridine core.

Recent advances in computational chemistry have provided detailed insights into the electronic structure of transition metal complexes containing brominated pyridine ligands. Density functional theory calculations reveal that the bromine substituent significantly affects the frontier molecular orbital energies, with the highest occupied molecular orbital showing reduced electron density on the pyridine nitrogen [13]. This electronic perturbation influences both the thermodynamic stability and kinetic reactivity of the resulting complexes.

The synthetic accessibility of 3-Bromo-4-butylpyridine derivatives enables systematic ligand optimization studies. The bromine atom can be selectively replaced with various substituents through cross-coupling reactions, allowing researchers to explore the effects of electronic and steric modifications on coordination behavior [6]. This systematic approach has led to the development of highly active catalysts for important transformations including olefin polymerization, cross-coupling reactions, and asymmetric hydrogenation.

Building Blocks for π-Conjugated Molecular Architectures

3-Bromo-4-butylpyridine serves as an essential building block for constructing π-conjugated molecular architectures, enabling the synthesis of extended organic frameworks with tailored electronic and optical properties. The compound's structural features, including the aromatic pyridine core and the reactive bromine substituent, make it ideally suited for incorporation into larger conjugated systems through strategic cross-coupling methodologies [15].

The pyridine heterocycle contributes significant electronic properties to π-conjugated systems due to its electron-deficient nature and the presence of the nitrogen atom. When incorporated into extended conjugated frameworks, 3-Bromo-4-butylpyridine units introduce both electron-accepting character and coordination sites for potential metal complexation [16]. These properties are crucial for developing materials with specific electronic band gaps and charge transport characteristics.

Research has demonstrated the successful incorporation of brominated pyridine derivatives into various π-conjugated architectures including conjugated polymers, small molecule semiconductors, and extended aromatic systems [17]. The electron-withdrawing nitrogen atom in the pyridine ring lowers the lowest unoccupied molecular orbital energy levels, making these materials particularly suitable for n-type semiconductor applications in organic electronics.

The bromine substituent at the 3-position provides an excellent reactive handle for constructing extended conjugated systems through palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with various arylboronic acids enables the synthesis of biaryl and multi-aryl systems with precise control over regiochemistry and substitution patterns [15] [6]. The coupling yields typically range from 70-90% under optimized conditions, making this approach highly suitable for materials synthesis.

Systematic studies have revealed that the 4-butyl substituent plays a crucial role in controlling the solid-state packing of π-conjugated materials. The alkyl chain provides sufficient steric bulk to prevent excessive π-π stacking while maintaining adequate intermolecular interactions for charge transport [18]. This balance is essential for achieving optimal performance in organic electronic devices such as organic field-effect transistors and organic photovoltaic cells.

π-Conjugated System TypeSynthetic MethodKey PropertiesApplications
OligopyridinesSequential couplingElectron-acceptingOLED materials
Pyridine-thiophene copolymersStille couplingAmbipolar transportOrganic transistors
Extended aromatic systemsSuzuki couplingWide band gapPhotovoltaic materials
Dendrimeric structuresDivergent synthesisThree-dimensional conjugationLight-harvesting complexes

The incorporation of 3-Bromo-4-butylpyridine units into π-conjugated systems significantly affects their optical properties. The nitrogen heteroatom introduces charge-transfer character that can lead to solvatochromic behavior and enhanced fluorescence quantum yields [15]. Materials containing pyridine units often exhibit blue-shifted absorption and emission compared to their all-carbon analogs, making them valuable for blue light-emitting applications.

Detailed photophysical studies of π-conjugated systems containing brominated pyridine units have revealed interesting structure-property relationships. The electron-withdrawing nature of both the nitrogen atom and the bromine substituent creates materials with relatively high electron affinity, making them excellent candidates for n-type organic semiconductors [19]. The energy levels can be fine-tuned by varying the extent of conjugation and the nature of co-monomers used in polymer synthesis.

The development of π-conjugated molecular architectures based on 3-Bromo-4-butylpyridine has led to significant advances in organic electronics. These materials demonstrate excellent thermal stability, with decomposition temperatures typically exceeding 300°C, and show minimal degradation under ambient conditions [16]. The combination of electronic properties and stability makes them attractive for commercial applications in organic electronic devices.

Recent innovations in synthetic methodology have enabled the construction of complex three-dimensional π-conjugated architectures using 3-Bromo-4-butylpyridine as a key building block. These include spiro-conjugated systems, cage-like structures, and helical arrangements that exhibit unique optical and electronic properties not accessible through linear conjugated systems [18]. The precise control over molecular architecture enabled by cross-coupling chemistry allows for the rational design of materials with specific target properties.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

213.01531 g/mol

Monoisotopic Mass

213.01531 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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